molecular formula C9H6NNaO B12352445 sodium (Z)-2-cyano-2-phenylethenolate

sodium (Z)-2-cyano-2-phenylethenolate

Cat. No.: B12352445
M. Wt: 167.14 g/mol
InChI Key: YNXHBKKAYQSMIY-BXTVWIJMSA-M
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Description

2-Formyl-2-phenylacetonitrile sodium enolate: is a chemical compound with the molecular formula C9H6NNaO and a molecular weight of 167.14 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a formyl group, a phenyl group, and a nitrile group, all bonded to a central carbon atom that is also bonded to a sodium enolate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-2-phenylacetonitrile sodium enolate typically involves the reaction of 2-formyl-2-phenylacetonitrile with a strong base, such as sodium hydride or sodium methoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions with moisture or oxygen .

Industrial Production Methods

This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-2-phenylacetonitrile sodium enolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Formyl-2-phenylacetonitrile sodium enolate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-2-phenylacetonitrile sodium enolate is unique due to its combination of a formyl group, a phenyl group, and a nitrile group, along with the sodium enolate. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and biochemical applications .

Properties

Molecular Formula

C9H6NNaO

Molecular Weight

167.14 g/mol

IUPAC Name

sodium;(Z)-2-cyano-2-phenylethenolate

InChI

InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7+;

InChI Key

YNXHBKKAYQSMIY-BXTVWIJMSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=C[O-])C#N.[Na+]

Origin of Product

United States

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